molecular formula C22H17NO B14029438 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde

1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde

Cat. No.: B14029438
M. Wt: 311.4 g/mol
InChI Key: QWTUBKMOMKNDLG-UHFFFAOYSA-N
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Description

1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is an organic compound that features a biphenyl group attached to an indole moiety with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl group through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE
  • 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
  • 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL

Uniqueness

1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(4-phenylphenyl)methyl]indole-2-carbaldehyde

InChI

InChI=1S/C22H17NO/c24-16-21-14-20-8-4-5-9-22(20)23(21)15-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14,16H,15H2

InChI Key

QWTUBKMOMKNDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C=C3C=O

Origin of Product

United States

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